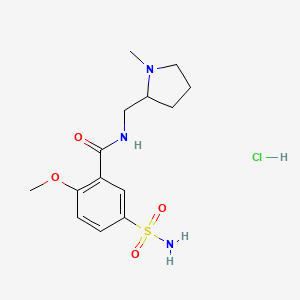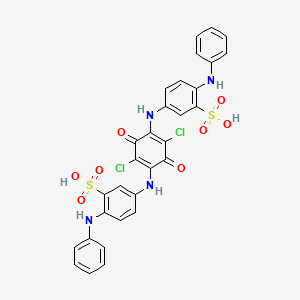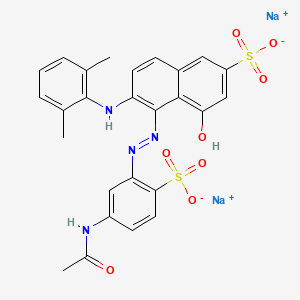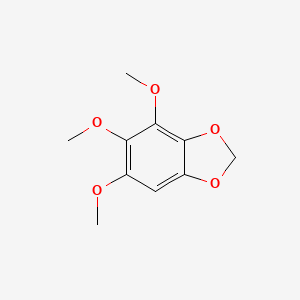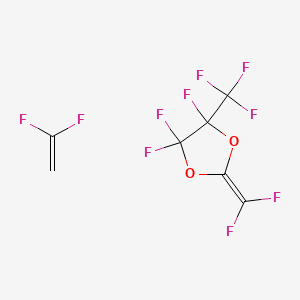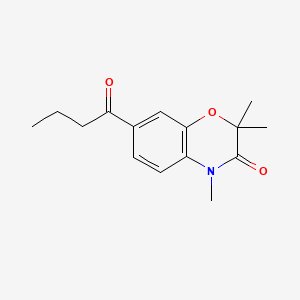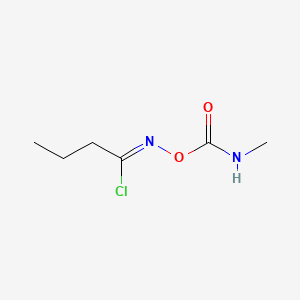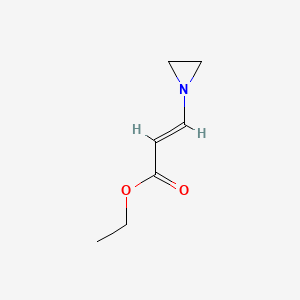
1-Aziridineacrylic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aziridineacrylic acid, ethyl ester is an organic compound with the molecular formula C7H11NO2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and acrylic acid, a compound with a vinyl group attached to a carboxylic acid The ethyl ester group is derived from ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aziridineacrylic acid, ethyl ester can be synthesized through several methods. One common approach involves the reaction of aziridine with acrylic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the ester bond. Another method involves the esterification of 1-aziridineacrylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Aziridineacrylic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-aziridineacrylic acid and ethanol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 1-Aziridineacrylic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
1-Aziridineacrylic acid, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aziridineacrylic acid, ethyl ester involves its interaction with nucleophiles, leading to ring-opening reactions. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including the synthesis of biologically active compounds . The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler analog with a three-membered nitrogen-containing ring.
Acrylic acid: A compound with a vinyl group attached to a carboxylic acid.
Ethyl acrylate: An ester of acrylic acid with ethanol, similar in structure but lacking the aziridine ring.
Uniqueness
1-Aziridineacrylic acid, ethyl ester is unique due to the presence of both the aziridine ring and the acrylic acid moiety. This combination imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo ring-opening reactions and form covalent bonds with nucleophiles makes it valuable in synthetic chemistry and drug development .
Properties
CAS No. |
1883-81-4 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl (E)-3-(aziridin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)3-4-8-5-6-8/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI Key |
OICDJJATTQWQLV-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/N1CC1 |
Canonical SMILES |
CCOC(=O)C=CN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


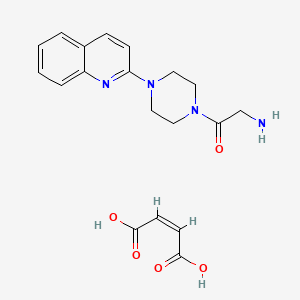
![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)

